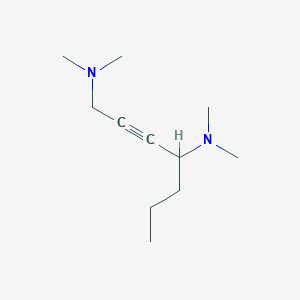

1-N,1-N,4-N,4-N-tetramethylhept-2-yne-1,4-diamine

Description

1-N,1-N,4-N,4-N-Tetramethylhept-2-yne-1,4-diamine is an aliphatic diamine characterized by a seven-carbon chain (hept-2-yne) backbone containing a triple bond at the second position. The molecule features two tertiary amine groups at positions 1 and 4, each substituted with two methyl groups.

Properties

CAS No. |

5413-13-8 |

|---|---|

Molecular Formula |

C11H22N2 |

Molecular Weight |

182.31 g/mol |

IUPAC Name |

1-N,1-N,4-N,4-N-tetramethylhept-2-yne-1,4-diamine |

InChI |

InChI=1S/C11H22N2/c1-6-8-11(13(4)5)9-7-10-12(2)3/h11H,6,8,10H2,1-5H3 |

InChI Key |

XUJYEPZGHMOXPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C#CCN(C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, including:

Hydroamination of 2-heptyne: : This involves the addition of ammonia or an amine to the triple bond of 2-heptyne under specific conditions, such as high pressure and temperature, in the presence of a catalyst.

Reduction of nitriles: : Starting from a suitable nitrile precursor, the compound can be synthesized through the reduction of the nitrile group to an amine, followed by further functionalization to introduce the methyl groups.

Industrial Production Methods

In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:

Catalysts: : Transition metal catalysts are often used to facilitate the hydroamination reaction.

High-pressure reactors: : To achieve the necessary reaction conditions, high-pressure reactors are employed.

Purification techniques: : The final product is purified using methods such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl- undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

Substitution: : Substitution reactions can occur at the amine or alkyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: : Various alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

Oxidation products: : Aldehydes, ketones, and carboxylic acids.

Reduction products: : Primary, secondary, and tertiary amines.

Substitution products: : Alkylated amines and other functionalized derivatives.

Scientific Research Applications

2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl- has several scientific research applications, including:

Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: : Investigated for its potential biological activity and interactions with biomolecules.

Medicine: : Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

Enzyme inhibition: : Acting as an inhibitor for certain enzymes, affecting biochemical pathways.

Receptor binding: : Binding to specific receptors, leading to biological responses.

Signal transduction: : Modulating signal transduction pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 1-N,1-N,4-N,4-N-tetramethylhept-2-yne-1,4-diamine and related diamines:

Table 1: Structural and Functional Comparison

Key Comparisons:

Backbone Flexibility vs. Rigidity :

- The alkyne backbone of the target compound introduces rigidity, contrasting with the flexible pentane chain in chloroquine or the planar aromatic systems in tetramethyl-p-phenylenediamine and quinacrine. This rigidity may influence binding interactions in biological systems or material stability .

Substituent Effects :

- Tetramethyl groups on the amines increase steric hindrance compared to diethyl groups in chloroquine or quinacrine. This could reduce binding efficiency to biological targets (e.g., parasitic heme in antimalarials) but enhance stability in synthetic applications .

Tetramethyl-p-phenylenediamine’s redox activity as Wurster’s blue suggests that similar electron-donating substituents in the target compound might support analogous reactivity .

Applications: Chloroquine and quinacrine are clinically validated antimalarials with secondary roles in antiviral and anticancer therapies . The target compound’s lack of a heteroaromatic ring (e.g., quinoline or acridine) likely precludes direct biological activity but positions it as a candidate for specialty chemicals or ligands in coordination chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.